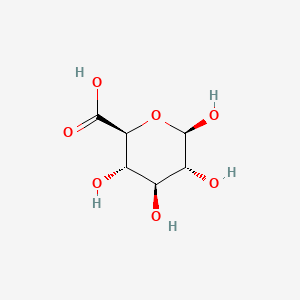

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Vue d'ensemble

Description

Acide bêta-D-glucuronique: est un dérivé du glucose où le groupe alcool primaire au sixième carbone est oxydé en acide carboxylique. Ce composé se trouve dans de nombreuses plantes et animaux, souvent sous forme de polysaccharides complexes comme l'acide hyaluronique et le sulfate de chondroïtine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Synthèse chimique: L'acide bêta-D-glucuronique peut être synthétisé par l'oxydation du glucose.

Biocatalyse: Cette méthode implique l'utilisation d'enzymes pour catalyser l'oxydation du glucose en acide bêta-D-glucuronique.

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Glucuronidation (Conjugation Reactions)

β-D-glucuronic acid plays a central role in phase II metabolism via glucuronidation, where it conjugates with xenobiotics or endogenous compounds to enhance water solubility for excretion . This process involves:

-

Enzymatic catalysis : UDP-glucuronyltransferases (UGTs) mediate the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to substrates.

-

Bond formation : Glycosidic bonds form with thiol (–SH), amine (–NH₂), or hydroxyl (–OH) groups, while ester bonds form with carboxyl (–COOH) groups.

Key substrates :

| Substrate Type | Example Compounds | Conjugation Product | Biological Impact |

|---|---|---|---|

| Phenols | Bilirubin, morphine | β-D-glucuronides | Enhanced renal/biliary excretion |

| Carboxylic acids | Valproic acid | Acyl glucuronides | Potential toxicity via protein adducts |

| Amines | Serotonin | N-glucuronides | Detoxification |

This reaction is critical in drug metabolism, with deficiencies in UGT activity linked to disorders like Crigler–Najjar syndrome .

Oxidation Reactions

The carboxylic acid group and hydroxyl substituents enable oxidative transformations:

-

Lactone formation : Intramolecular esterification produces glucuronolactone , a cyclic ester, under acidic conditions .

-

Dicarboxylic acid synthesis : Oxidation at C-1 (relative to glucose) yields glucaric acid , though this pathway is less common in physiological settings .

Experimental conditions for oxidation :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactonization | Acidic pH, heat | Glucuronolactone | ~80% | |

| Catalytic oxidation | RuO₂/NaIO₄ in EtOAc-H₂O | Ketones/aldehydes | High |

Esterification and Complexation

The carboxylic acid reacts with alcohols to form esters, while hydroxyl groups chelate metal ions:

-

Ester synthesis : Reaction with octanol under Mitsunobu conditions yields octyl glucuronate , a stabilized derivative used in biochemical studies.

-

Metal complexes : Forms coordination complexes with transition metals like iron(III) and copper(II), enhancing solubility for therapeutic applications .

Example reaction :

textβ-D-glucuronic acid + R-OH → R-O-(glucuronyl) + H₂O (Catalyzed by DCC/DMAP)

Glycosidic Bond Formation

The anomeric hydroxyl group participates in glycosylation reactions:

-

Synthetic glycosides : Acid-catalyzed condensation with alcohols produces β-D-glucuronides, mimicking natural metabolic pathways .

-

Enzymatic synthesis : Glycosynthases catalyze bond formation with high stereoselectivity, useful for pharmaceutical conjugates .

Thermodynamic stability :

| Glycoside Type | ΔG (kJ/mol) | Stability |

|---|---|---|

| β-D-glucuronide | -12.4 | High (chair conformation) |

| α-D-glucuronide | -8.7 | Moderate |

Acetylation and Protection Strategies

Hydroxyl groups undergo protection/deprotection in synthetic workflows:

-

Acetylation : Treating with acetic anhydride yields peracetylated derivatives, masking reactivity for selective functionalization.

-

Silylation : tert-Butyldimethylsilyl (TBS) groups protect hydroxyls, enabling stepwise synthesis of modified glucuronides.

| Protection Method | Reagent | Conditions | Deprotection |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | RT, 12h | NaOH/MeOH |

| Silylation | TBSCl, imidazole | DMF, 60°C | TBAF in THF |

Biochemical Interactions

The compound interacts with biological systems through:

-

Membrane interactions : Disrupts lipid bilayers at high concentrations, studied via hemolysis assays.

-

Protein binding : Forms hydrogen bonds with serum albumin, altering pharmacokinetics of conjugated drugs .

Key data :

| Parameter | Value | Method |

|---|---|---|

| Hemolytic activity | EC₅₀ = 1.2 mM | Erythrocyte lysis assay |

| Serum binding | Kd = 45 µM | Isothermal titration calorimetry |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties :

Tartaric acid is recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Chiral Auxiliary in Synthesis :

Due to its chiral nature, tartaric acid serves as an important chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Drug Formulation :

This compound is often utilized in drug formulations to enhance solubility and stability. Its ability to form salts with various drugs improves their bioavailability .

Food Science

Food Additive :

Tartaric acid is widely used as a food additive (E334), functioning as an acidulant and stabilizer in various products such as cream of tartar. It helps maintain the desired acidity and enhances flavor profiles in foods .

Preservative Properties :

The compound exhibits antimicrobial properties that can help preserve food products by inhibiting the growth of spoilage microorganisms .

Material Science

Biodegradable Polymers :

Research has explored the use of tartaric acid in the synthesis of biodegradable polymers. These materials are gaining traction as environmentally friendly alternatives to conventional plastics .

Coatings and Adhesives :

Due to its adhesive properties, tartaric acid is being investigated for applications in coatings and adhesives, particularly those requiring enhanced performance under varying environmental conditions .

Case Study 1: Pharmaceutical Formulation

A study published in the Journal of Pharmaceutical Sciences highlighted the role of tartaric acid in enhancing the solubility of poorly soluble drugs. The research demonstrated a significant improvement in dissolution rates when tartaric acid was included in the formulation.

Case Study 2: Food Preservation

Research conducted on the preservation of fruit juices showed that adding tartaric acid effectively inhibited microbial growth, extending shelf life without compromising flavor or nutritional quality. This study was published in Food Microbiology and emphasized the compound's utility as a natural preservative.

Case Study 3: Biodegradable Plastics

A collaborative study between universities focused on synthesizing biodegradable plastics using tartaric acid as a key monomer. The resulting polymers exhibited favorable mechanical properties while being environmentally benign, showcasing potential applications in packaging.

Mécanisme D'action

Beta-D-glucuronic acid exerts its effects primarily through the process of glucuronidation. This process involves the conjugation of beta-D-glucuronic acid with various endogenous and exogenous substances, facilitated by the enzyme UDP-glucuronosyltransferase . This conjugation increases the water solubility of these substances, promoting their excretion through urine or bile .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide alpha-D-glucuronique

- Acide galacturonique

- Acide iduronique

- Acide mannuronique

Comparaison:

- L'acide bêta-D-glucuronique est unique en sa capacité à former des glucuronides stables avec un large éventail de substances, ce qui le rend très efficace dans les processus de détoxication .

- L'acide alpha-D-glucuronique diffère par sa configuration au niveau du carbone anomère, ce qui affecte sa réactivité et ses propriétés de liaison .

- L'acide galacturonique est similaire en structure mais est dérivé du galactose plutôt que du glucose .

- L'acide iduronique et l'acide mannuronique sont également des acides uroniques mais diffèrent par leur stéréochimie et leurs rôles biologiques .

Activité Biologique

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is known for its structural complexity and various functional groups that contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound through case studies and research findings.

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- CAS Number : 23018-83-9

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Case Study : A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results suggested a potential role in preventing oxidative damage associated with various diseases such as cancer and neurodegeneration.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies revealed that treatment with this compound significantly decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS).

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens.

- Case Study : In a study evaluating the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli, it was found that it inhibited bacterial growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

23018-83-9 |

|---|---|

Formule moléculaire |

C6H10O7 |

Poids moléculaire |

194.14 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |

Clé InChI |

AEMOLEFTQBMNLQ-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

SMILES isomérique |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |

SMILES canonique |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

melting_point |

165 °C |

Key on ui other cas no. |

23018-83-9 |

Solubilité |

485 mg/mL |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.